molecular formula C10H12N2S B12645475 4-(3-Pyridyl)butyl isothiocyanate CAS No. 133920-07-7

4-(3-Pyridyl)butyl isothiocyanate

Cat. No.: B12645475
CAS No.: 133920-07-7
M. Wt: 192.28 g/mol
InChI Key: JAXGAWNOAHDBJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyridyl)butyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the isothiocyanate product . The reaction is usually carried out under aqueous conditions, making it a convenient and environmentally friendly process .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The process is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Pyridyl)butyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(3-Pyridyl)butyl isothiocyanate is used as a building block in the synthesis of heterocyclic compounds and thioureas. It serves as a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various human pathogens and cancer cell lines .

Medicine: The compound is being investigated for its chemopreventive properties. It modulates several cancer-related pathways, including the inhibition of cytochrome P450 enzymes and the induction of phase II detoxification enzymes .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in biochemical assays .

Mechanism of Action

4-(3-Pyridyl)butyl isothiocyanate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

  • Phenethyl isothiocyanate (PEITC)
  • Benzyl isothiocyanate (BITC)
  • Allyl isothiocyanate (AITC)
  • Sulforaphane (SFN)

Comparison: 4-(3-Pyridyl)butyl isothiocyanate is unique due to its pyridyl group, which imparts distinct chemical and biological properties. Compared to other isothiocyanates, it has shown specific activity against certain cancer cell lines and pathogens . Its mechanism of action also involves unique molecular targets and pathways, making it a valuable compound for research and industrial applications .

Properties

CAS No.

133920-07-7

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-(4-isothiocyanatobutyl)pyridine

InChI

InChI=1S/C10H12N2S/c13-9-12-6-2-1-4-10-5-3-7-11-8-10/h3,5,7-8H,1-2,4,6H2

InChI Key

JAXGAWNOAHDBJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCN=C=S

Origin of Product

United States

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